O,O,S-Triethyl thiophosphate fundamental properties
O,O,S-Triethyl thiophosphate fundamental properties
An In-depth Technical Guide to the Core Properties of O,O,S-Triethyl Phosphorothioate
Prepared by: Gemini, Senior Application Scientist
Foreword
This document provides a comprehensive technical overview of O,O,S-Triethyl phosphorothioate (OOS-TEP), an organophosphorus compound of significant interest in toxicological research and pesticide development. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. Instead, this guide is structured to deliver field-proven insights, elucidating the causal relationships that underpin the compound's synthesis, mechanism of action, and analytical determination. The protocols described herein are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations. Every key claim is substantiated with citations to authoritative sources, ensuring scientific integrity.
Compound Identification and Core Physicochemical Properties
O,O,S-Triethyl phosphorothioate is a member of the organophosphate class of chemicals. It is a structural isomer of the more commonly known O,O,O-Triethyl phosphorothioate (CAS 126-68-1), and this distinction is critical; the placement of the sulfur atom dictates its metabolic activation and toxicological profile.
| Property | Value | Source(s) |
| IUPAC Name | 1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane | [1] |
| Synonyms | O,O,S-Triethyl thiophosphate, O,O-Diethyl S-ethyl phosphorothioate, Phosphorothioic acid O,O,S-triethyl ester | [2][3] |
| CAS Number | 1186-09-0 | [3] |
| Molecular Formula | C6H15O3PS | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | ~217 °C (estimate) | [4] |
| Density | ~1.11 g/mL | [4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
| Oral LD50 (Rat) | 27 mg/kg | [4] |
Synthesis and Purification Workflow
The synthesis of O,O,S-trialkyl phosphorothioates is typically achieved via the S-alkylation of an O,O-dialkyl phosphorothioate salt. This nucleophilic substitution reaction is a reliable method for forming the P-S-C bond characteristic of this compound class.[5] The causality is straightforward: the phosphorothioate anion is an excellent nucleophile, and the sulfur atom is a soft nucleophilic center, preferentially attacking the soft electrophilic carbon of an alkyl halide.[5]
Experimental Protocol: Synthesis of O,O,S-Triethyl Phosphorothioate
This protocol is based on the general principle of S-alkylation of O,O-diethyl phosphorothioate.
Materials:
-
Sodium O,O-diethyl phosphorothioate (or generated in situ from O,O-diethyl phosphite, sulfur, and a base like sodium ethoxide)
-
Ethyl bromide (or ethyl iodide)
-
Anhydrous acetonitrile (or acetone)
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: Dissolve Sodium O,O-diethyl phosphorothioate (1.0 eq) in anhydrous acetonitrile under a nitrogen atmosphere.
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Alkylation: Add ethyl bromide (1.1 eq) dropwise to the stirred solution at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting salt.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 80°C for acetonitrile). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots with ³¹P NMR spectroscopy, watching for the disappearance of the starting material's signal and the appearance of the product's signal. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of diatomaceous earth to remove the sodium bromide salt precipitate.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Final Product: The resulting liquid is O,O,S-Triethyl phosphorothioate. Purity should be assessed by GC-MS and NMR spectroscopy. For highly pure material, vacuum distillation or column chromatography on silica gel may be employed.
Synthesis Workflow Diagram
Caption: Laboratory synthesis workflow for O,O,S-Triethyl phosphorothioate.
Toxicodynamics and Core Mechanism of Action
The toxicity of OOS-TEP, like many phosphorothioates, is not direct. It requires metabolic bioactivation to exert its primary toxic effect.[6] The core mechanism involves a "lethal synthesis" where the relatively benign parent compound is converted into a highly potent inhibitor of a critical enzyme.
Metabolic Activation and Acetylcholinesterase (AChE) Inhibition
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The Protoxin: OOS-TEP in its native P=S (thion) form is a poor inhibitor of acetylcholinesterase (AChE).[6]
-
Bioactivation: In the liver and other tissues, Cytochrome P450 (CYP) enzymes catalyze an oxidative desulfuration reaction.[1] This process replaces the sulfur atom with an oxygen atom, converting OOS-TEP into its oxygen analog (oxon), O,O,S-Triethyl phosphate.
-
The Active Toxin: This oxon is a powerful, irreversible inhibitor of AChE. The phosphorus atom of the oxon is highly electrophilic and is attacked by a serine hydroxyl group in the active site of AChE.[7]
-
Enzyme Inactivation: This forms a stable, phosphorylated enzyme that is catalytically inactive.
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Pathophysiology: The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular junctions. This causes overstimulation of muscarinic and nicotinic receptors, leading to the clinical signs of cholinergic crisis: salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), as well as muscle tremors, paralysis, and ultimately, respiratory failure.[8]
Signaling Pathway: AChE Inhibition
Caption: Metabolic activation and mechanism of AChE inhibition by OOS-TEP.
Non-Cholinergic Pulmonary Toxicity
Distinct from its systemic cholinergic effects, OOS-TEP is known to cause direct lung damage in animal models.[9][10] This suggests a site-specific toxicity mechanism. The leading hypothesis is that the same CYP450-mediated bioactivation that occurs in the liver also happens locally within specific lung cells, such as the non-ciliated bronchiolar epithelial (Clara) cells.[11] This localized production of the highly reactive oxon can lead to covalent binding to cellular macromolecules, oxidative stress, and direct cellular necrosis, resulting in morphological changes and inflammation independent of systemic AChE inhibition.[11][12]
Core Experimental Protocols
Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a framework for the quantitative analysis of OOS-TEP in a simple matrix like water or buffer, which can be adapted for more complex biological samples with appropriate extraction and cleanup steps.[2][13]
Rationale: GC is ideal for analyzing volatile and semi-volatile compounds like OOS-TEP. MS provides high selectivity and sensitivity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns, which is critical for distinguishing isomers.[13]
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
Fused silica capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
OOS-TEP certified reference standard
-
Volumetric flasks, microsyringes
Procedure:
-
Standard Preparation: Prepare a stock solution of OOS-TEP in a suitable solvent (e.g., ethyl acetate). Perform serial dilutions to create a calibration curve covering the expected sample concentration range (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation (Aqueous): For clean aqueous samples, direct aqueous injection may be possible. For complex matrices (plasma, tissue homogenate), a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) or solid-phase extraction (SPE) is required to remove interferences.
-
GC-MS Parameters:
-
Inlet: Splitless mode, 250°C
-
Oven Program: Initial 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for OOS-TEP (e.g., parent ion and key fragments). A full scan analysis should be performed initially to determine these ions.
-
-
Analysis: Inject 1 µL of each standard and sample.
-
Quantification: Integrate the peak area for the primary quantifying ion. Construct a linear regression calibration curve from the standards and calculate the concentration of OOS-TEP in the unknown samples.
Analytical Workflow Diagram
Sources
- 1. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanisms of organophosphorus pesticide toxicity in the context of airway hyperreactivity and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. O,O,S-triethyl phosphorothioate CAS#: 1186-09-0 [m.chemicalbook.com]
- 10. gcms.cz [gcms.cz]
- 11. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavorings-Related Lung Disease: A Brief Review and New Mechanistic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
